molecular formula C23H28N4O7 B11693958 3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide

3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide

Cat. No.: B11693958
M. Wt: 472.5 g/mol
InChI Key: HJOVRQKVBGDWEX-UHFFFAOYSA-N
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Description

N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the 3,5-dinitrobenzoic acid derivative. This is followed by the introduction of the phenoxyacetohydrazide moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include acyl chlorides, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activities.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro and hydrazide groups suggests potential for redox reactions and formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE: Unique due to its specific combination of functional groups and structural features.

    N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE: Similar compounds may include other nitrobenzoyl derivatives or phenoxyacetohydrazides with different substituents.

Uniqueness

The uniqueness of N’-(3,5-DINITROBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C23H28N4O7

Molecular Weight

472.5 g/mol

IUPAC Name

3,5-dinitro-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide

InChI

InChI=1S/C23H28N4O7/c1-22(2,3)14-23(4,5)16-6-8-19(9-7-16)34-13-20(28)24-25-21(29)15-10-17(26(30)31)12-18(11-15)27(32)33/h6-12H,13-14H2,1-5H3,(H,24,28)(H,25,29)

InChI Key

HJOVRQKVBGDWEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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